Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, are known to have variable pharmacokinetic properties depending on their substituents .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological outcomes of thiazole derivatives are known to be greatly affected by the substituents on the thiazole ring .
Biochemical Analysis
Biochemical Properties
The thiazole ring in Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given the biochemical properties of thiazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate can be compared with other thiazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
These compounds share similar structural features but differ in their specific substituents and biological activities
Biological Activity
Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate, also known by its CAS number 941923-15-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3S2, with a molecular weight of 412.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 941923-15-5 |
Molecular Formula | C21H20N2O3S2 |
Molecular Weight | 412.5 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .
Anticancer Properties
The thiazole derivatives have been linked to anticancer activities through various mechanisms, including the induction of apoptosis in cancer cells. Studies involving related thiazolidine compounds have demonstrated their ability to inhibit cell proliferation in different cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of cellular signaling pathways that lead to programmed cell death .
Antioxidant Effects
Compounds with thiazole structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may contribute to antioxidant defense mechanisms .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole ring interacts with enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Signaling Modulation : The compound may influence pathways associated with apoptosis and cell cycle regulation.
- Antioxidant Activity : It may enhance the body's natural antioxidant defenses, mitigating oxidative damage.
Case Studies and Research Findings
- Antibacterial Study : A study evaluating the antibacterial efficacy of thiazole derivatives found that compounds similar to this compound showed significant inhibition against E. coli and Staphylococcus aureus, with docking studies revealing strong binding affinities to bacterial enzymes .
- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that derivatives of thiazole exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
- Antioxidant Assessment : A recent investigation highlighted the antioxidant capabilities of thiazole-based compounds, showing their ability to scavenge free radicals effectively and reduce oxidative stress markers in treated cells .
Properties
IUPAC Name |
methyl 4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-3-5-15(6-4-14)12-27-21-23-18(13-28-21)11-19(24)22-17-9-7-16(8-10-17)20(25)26-2/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHCQKNWWLBCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.